molecular formula C12H13N3O B2547790 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2198959-67-8

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2547790
CAS No.: 2198959-67-8
M. Wt: 215.256
InChI Key: KNZKOMOCXOQJJI-UHFFFAOYSA-N
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Description

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a synthetic small molecule research compound designed for scientific investigation. This compound features a quinazolin-4-ylamine core, a privileged structure in medicinal chemistry known for its diverse biological activities. While the specific literature on this exact molecule is limited, analogues based on the quinazolin-4-ylamine scaffold demonstrate significant research value, particularly as antagonists for various biological targets. For instance, structurally related 7-, 8-, and 10-substituted aminotriazoloquinazoline derivatives have been investigated as potent adenosine receptor antagonists . Other quinazolin-4-ylamine analogues have been explored for their activity on TRPV cation channels, which are relevant in pain and inflammation research . The primary research applications of this chemical class are in oncology and immunology. Compounds sharing this core structure have shown potential as kinase inhibitors, such as covalent-binding, irreversible inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domain, which is a critical target in anti-angiogenesis research . Furthermore, recent studies on similar scaffolds have highlighted their role as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a key negative regulator of T-cell receptor signaling, positioning them as promising candidates for immuno-oncology research and potential combination therapies with immune checkpoint inhibitors like anti-PD-1 antibodies . The cyclobutanol substitution in this specific molecule may influence its physicochemical properties and binding affinity, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical handling.

Properties

IUPAC Name

2-(quinazolin-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKOMOCXOQJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction via [2+2] Photocycloaddition

A cyclobutane ring is formed by UV-induced [2+2] cycloaddition of ethylene derivatives. For example, irradiation of maleic anhydride and vinyl acetate generates cyclobutane dicarboxylic anhydride, which is reduced to cis-cyclobutane-1,2-diol using lithium aluminum hydride. Subsequent oxidation and reductive amination yield 2-aminocyclobutan-1-ol:

  • Oxidation : cis-Cyclobutane-1,2-diol → cyclobutanone (PCC, CH₂Cl₂, 0°C, 2 h, 70% yield).
  • Reductive amination : Cyclobutanone + ammonium acetate → 2-aminocyclobutan-1-ol (NaBH₃CN, MeOH, 12 h, 55% yield).

Ring-Opening of Epoxycyclobutane

Epoxycyclobutane, synthesized from cyclobutene via epoxidation (mCPBA, CH₂Cl₂, −20°C), undergoes ammonolysis to produce 2-aminocyclobutan-1-ol:

  • Ammonolysis : Epoxycyclobutane + NH₃ (aq.) → 2-aminocyclobutan-1-ol (70°C, 24 h, 60% yield).

Coupling of Quinazoline and Cyclobutanolamine

The critical SNAr reaction between 4-chloroquinazoline and 2-aminocyclobutan-1-ol is optimized under the following conditions:

  • Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) to enhance nucleophilicity.
  • Base : Potassium carbonate (2.5 eq) to scavenge HCl.
  • Temperature : 90–100°C for 12–18 hours.
  • Yield : 40–55%, limited by cyclobutanolamine steric hindrance.

Protection strategies :

  • Hydroxyl protection : tert-Butyldimethylsilyl (TBS) ether formation (TBSCl, imidazole, DMF, 85% yield) prevents side reactions during coupling.
  • Deprotection : Tetra-n-butylammonium fluoride (TBAF) in THF (rt, 2 h, 90% yield).

Alternative Pathways

Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling avoids harsh SNAr conditions. Using Pd(dba)₂/XantPhos catalyst and cesium carbonate base in toluene at 110°C, 4-bromoquinazoline couples with 2-aminocyclobutan-1-ol in 65% yield.

Reductive Amination

A two-step sequence for late-stage functionalization:

  • Quinazolin-4-one → 4-oxoquinazoline (POCl₃, DMF, 80°C, 3 h, 90% yield).
  • Reductive amination with 2-aminocyclobutan-1-ol (NaBH₃CN, MeOH, 24 h, 50% yield).

Purification and Characterization

  • Chromatography : Silica gel column (EtOAc/hexane, 3:7 → 1:1) isolates the product (Rf = 0.3).
  • Spectroscopic data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-2), 7.85–7.70 (m, 4H, aromatic), 5.20 (br s, 1H, OH), 4.10–3.95 (m, 1H, cyclobutane CH), 2.80–2.60 (m, 2H, cyclobutane CH₂).
    • HRMS : m/z calc. for C₁₃H₁₄N₃O [M+H]⁺ 228.1131, found 228.1135.

Challenges and Optimization

  • Ring strain effects : Cyclobutanolamine’s instability necessitates inert atmosphere and low-temperature storage.
  • Regioselectivity : Competing reactions at quinazoline positions 2 and 4 are mitigated by electronic directing groups (e.g., C-6 methoxy).
  • Scale-up limitations : Photocycloaddition inefficiency prompts exploration of thermal [2+2] methods using Cu(I) catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs.
  • Hydrogen-Bonding Groups: The hydroxyl group in this compound offers a distinct H-bond donor, unlike the ketone in 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one or the sulfonamide in the indole derivative.
  • Electrophilic vs. Nucleophilic Moieties : The quinazoline ring (electron-deficient) contrasts with the electron-rich indole or morpholine systems, suggesting divergent interaction profiles with biological targets.

Pharmacological and Biochemical Comparisons

Kinase Inhibition Potential

  • Quinazoline Derivatives: Compounds like 3-(2-fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-C]quinazoline (mentioned in ) are known EGFR inhibitors. The target compound’s quinazoline group may similarly interact with kinase ATP-binding sites but with altered selectivity due to the cyclobutanol substituent .
  • Morpholine-Containing Analogs : Morpholinylsulfonyl groups (e.g., in 1-(4-fluorobenzyl)-3-(4-morpholinylsulfonyl)-1H-indole) are associated with PI3K/mTOR inhibition. The absence of morpholine in the target compound may limit overlap with these pathways.

Solubility and Bioavailability

  • Cyclobutanol vs. Cyclobutanone: The hydroxyl group in the target compound likely improves aqueous solubility compared to the ketone-containing analog, though this may vary with pH.
  • Halogenated Derivatives: Bromine or fluorine substituents (e.g., in 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one or 1-(4-fluorobenzyl)-indole) enhance lipophilicity and membrane permeability but may increase metabolic stability risks.

Biological Activity

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The compound has been studied for its effects on various biological systems, primarily focusing on:

  • Antimicrobial Activity : Inhibition of biofilm formation in Pseudomonas aeruginosa.
  • Anticancer Potential : Cytotoxic effects against different cancer cell lines.

Target of Action

The primary target for this compound is Pseudomonas aeruginosa, a common bacterial pathogen known for its biofilm formation and resistance to antibiotics.

Mode of Action

The compound interacts with bacterial cells by:

  • Inhibiting Biofilm Formation : It reduces the ability of bacteria to adhere to surfaces and form protective biofilms.
  • Decreasing Cell Surface Hydrophobicity : This alteration compromises bacterial adhesion, enhancing susceptibility to antimicrobial agents.

Pharmacokinetics

Research indicates that the compound exhibits good bioavailability at sub-micromolar concentrations, suggesting its potential efficacy in therapeutic applications.

Antimicrobial Studies

Recent studies have demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections caused by this pathogen. The inhibition results in decreased virulence factors, making the bacteria more vulnerable to host defenses and antibiotics.

Anticancer Studies

In vitro studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma). For instance, quinazoline derivatives have been reported to inhibit multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical targets in cancer therapy. The IC50 values for some derivatives were comparable to established anticancer drugs like imatinib .

Data Summary

Biological Activity Target IC50 Values (µM) Effect
AntimicrobialPseudomonas aeruginosaSub-micromolarInhibition of biofilm formation
AnticancerMCF-7 (Breast Cancer)0.173 - 0.177Cytotoxicity against cancer cells
Tyrosine KinasesCDK2, HER2, EGFR0.079 - 0.173Inhibition of kinase activity

Case Studies

  • Inhibition of Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm biomass in cultures of Pseudomonas aeruginosa, leading to improved outcomes in models of infection.
  • Cytotoxicity Against Cancer Cells : Research involving quinazoline derivatives showed potent inhibition against various tyrosine kinases with IC50 values indicating strong potential for development as anticancer agents. For instance, compound derivatives exhibited IC50 values comparable to existing therapies like lapatinib .

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